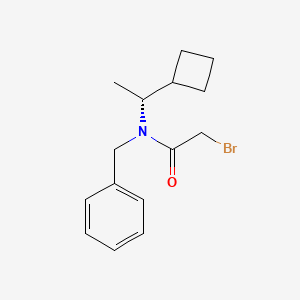![molecular formula C17H19BrN2O4 B14053677 tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14053677.png)
tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate is a complex organic compound with a unique structure that includes a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the spiro[imidazolidine-4,1’-inden] core, followed by bromination and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the spiro linkage play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl bromoacetate
Uniqueness
What sets tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate apart is its spiro linkage, which imparts unique structural and chemical properties. This makes it particularly valuable in applications requiring specific spatial configurations and reactivity profiles.
Eigenschaften
Molekularformel |
C17H19BrN2O4 |
|---|---|
Molekulargewicht |
395.2 g/mol |
IUPAC-Name |
tert-butyl 2-(7-bromo-2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetate |
InChI |
InChI=1S/C17H19BrN2O4/c1-16(2,3)24-13(21)9-20-14(22)17(19-15(20)23)8-7-10-11(17)5-4-6-12(10)18/h4-6H,7-9H2,1-3H3,(H,19,23) |
InChI-Schlüssel |
HNSDAPBZFOYWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2(CCC3=C2C=CC=C3Br)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



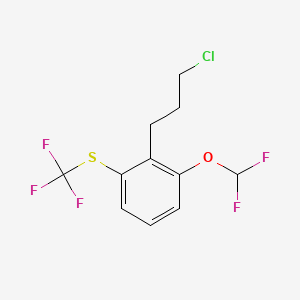


![Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)
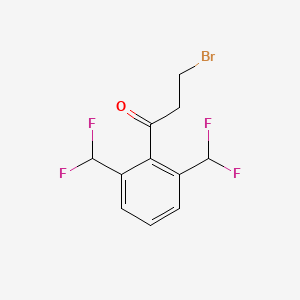
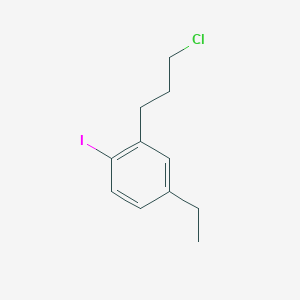
![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)
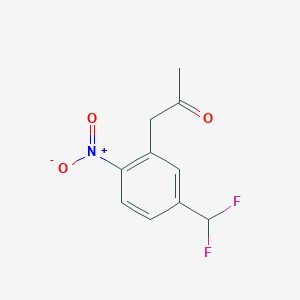

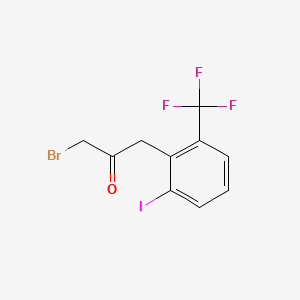
![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
![sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate](/img/structure/B14053663.png)
